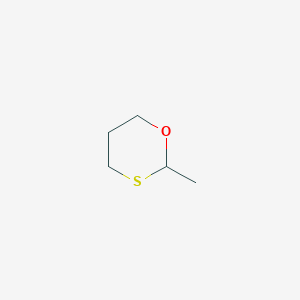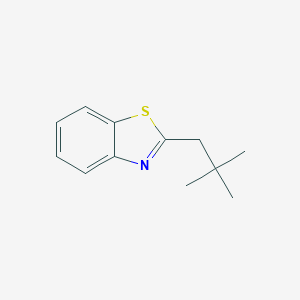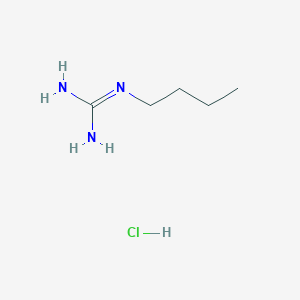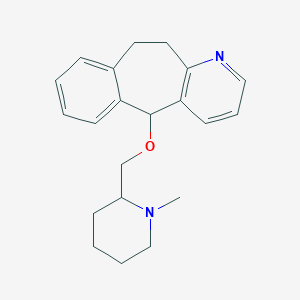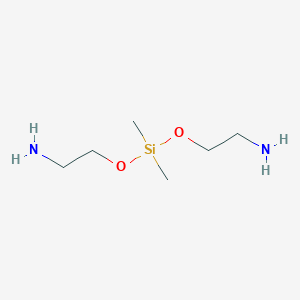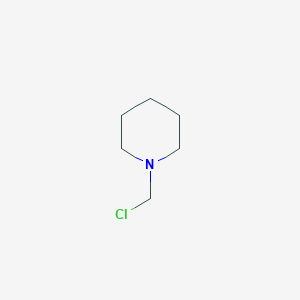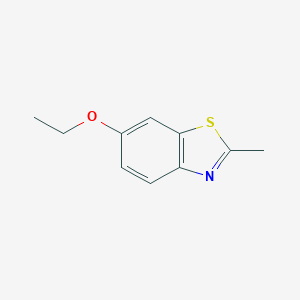
Theasapogenol E
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Theasapogenol E is a triterpenoid saponin that is found in the seeds of Camellia sinensis, commonly known as the tea plant. This compound has been the focus of numerous scientific studies due to its potential therapeutic properties. Theasapogenol E has been found to possess anti-inflammatory, anti-cancer, and neuroprotective effects.
Wissenschaftliche Forschungsanwendungen
1. Biological and Pharmacological Properties
Theasapogenol E, a compound found in various plants, has been the subject of scientific research due to its diverse biological properties. A notable study conducted by Yang et al. (2014) revealed that 21-O-Angeloyltheasapogenol E3 (ATS-E3), a derivative of Theasapogenol E, exhibits anti-inflammatory and antioxidative activities. This compound, isolated from tea tree seeds, was found to diminish macrophage-mediated inflammatory responses, impacting cellular activities like phagocytic uptake, radical generation, and nitric oxide production. These effects were attributed to the suppression of inducible nitric oxide synthase and the nuclear translocation of NF-κB subunits, highlighting the potential of ATS-E3 in therapeutic applications (Yang et al., 2014).
2. Chemical Synthesis and Structure-Activity Relationships
Research into the chemical synthesis of Theasapogenol E derivatives has provided insights into their potential applications. For instance, Huo et al. (2018) synthesized various Theasapogenol galactosides and studied their structure-activity relationships against Magnaporthe oryzae, a significant rice pathogen. The study highlighted the role of saponin's amphoteric characteristics, like the number of saccharide groups and the distance between bipolar groups, in inhibiting the growth of this pathogen. This work contributes to the understanding of Theasapogenol E's role in agricultural applications, particularly in plant protection (Huo et al., 2018).
Eigenschaften
CAS-Nummer |
15399-41-4 |
|---|---|
Produktname |
Theasapogenol E |
Molekularformel |
C30H48O6 |
Molekulargewicht |
504.7 g/mol |
IUPAC-Name |
3,8,9,10-tetrahydroxy-8a-(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carbaldehyde |
InChI |
InChI=1S/C30H48O6/c1-25(2)13-18-17-7-8-20-26(3)11-10-21(33)27(4,15-31)19(26)9-12-28(20,5)29(17,6)14-22(34)30(18,16-32)24(36)23(25)35/h7,15,18-24,32-36H,8-14,16H2,1-6H3 |
InChI-Schlüssel |
PADNECYMNLPKRN-HAIONMGCSA-N |
Isomerische SMILES |
C[C@]12CC[C@@H]([C@@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(C[C@H]([C@@]5([C@H]4CC([C@H]([C@@H]5O)O)(C)C)CO)O)C)C)(C)C=O)O |
SMILES |
CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CC(C2(C(C1O)O)CO)O)C)C)(C)C=O)O)C)C |
Kanonische SMILES |
CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CC(C2(C(C1O)O)CO)O)C)C)(C)C=O)O)C)C |
melting_point |
270-273°C |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



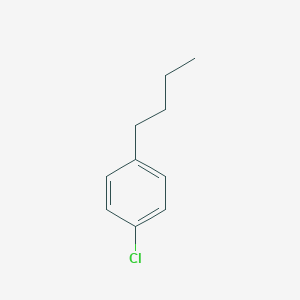
![[1,2-Bis(diphenylphosphino)ethane]dichlorocobalt(II)](/img/structure/B102234.png)

